2-Bromo-3-oxopropanenitrile
Overview
Description
2-Bromo-3-oxopropanenitrile: is an organic compound with the molecular formula C3H2BrNO It is a brominated derivative of propanenitrile and is characterized by the presence of a bromine atom, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3-oxopropanenitrile: One common method for preparing 2-Bromo-3-oxopropanenitrile involves the bromination of 3-oxopropanenitrile. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-oxopropanenitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or primary amines (RNH2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: 2-Bromo-3-oxopropanenitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce functional groups into peptides, proteins, and nucleic acids for studying their structure and function.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its reactivity allows for the synthesis of novel compounds with potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor for the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3-oxopropanenitrile depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. In oxidation reactions, the ketone group is converted to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
3-Oxopropanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-3-oxopropanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Iodo-3-oxopropanenitrile: Contains an iodine atom, which can lead to different reactivity due to the larger atomic size and different electronegativity compared to bromine.
Uniqueness: 2-Bromo-3-oxopropanenitrile is unique due to the presence of the bromine atom, which imparts specific reactivity in substitution reactions. The combination of the nitrile and ketone groups also provides versatility in various chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3(1-5)2-6/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROUQNOBVPIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743652 | |
Record name | 2-Bromo-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97925-42-3 | |
Record name | 2-Bromo-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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